Ethyl 2-(2,4-Dinitrophenyl)-2-methylpropanoate

Description

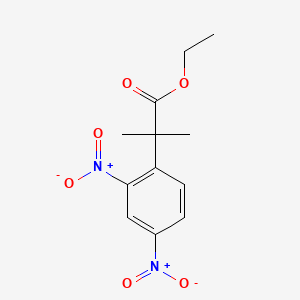

Ethyl 2-(2,4-dinitrophenyl)-2-methylpropanoate is an ester derivative characterized by a central 2-methylpropanoate backbone substituted with a 2,4-dinitrophenyl group. The compound’s structure combines a sterically hindered ester moiety with electron-withdrawing nitro groups on the aromatic ring, which significantly influences its physicochemical properties and reactivity.

The nitro groups at the 2- and 4-positions of the phenyl ring enhance electrophilicity, making the compound reactive toward nucleophilic agents. This property is exploited in derivatization reactions, such as the formation of hydrazones with hydrazine derivatives . Applications of such nitro-substituted esters span agrochemicals, dyes, and intermediates in organic synthesis.

Properties

IUPAC Name |

ethyl 2-(2,4-dinitrophenyl)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O6/c1-4-20-11(15)12(2,3)9-6-5-8(13(16)17)7-10(9)14(18)19/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYHBRSNRQBTZBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2,4-Dinitrophenyl)-2-methylpropanoate can be synthesized through the esterification of 2-(2,4-Dinitrophenyl)-2-methylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants in ethanol, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4-Dinitrophenyl)-2-methylpropanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitro groups on the phenyl ring make the compound susceptible to nucleophilic attack, leading to substitution reactions.

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic medium.

Hydrolysis: Dilute hydrochloric acid or sodium hydroxide solution.

Major Products Formed

Nucleophilic Substitution: Substituted phenyl derivatives.

Reduction: Amino derivatives of the original compound.

Hydrolysis: 2-(2,4-Dinitrophenyl)-2-methylpropanoic acid and ethanol.

Scientific Research Applications

Ethyl 2-(2,4-Dinitrophenyl)-2-methylpropanoate has several applications in scientific research:

Chemistry: Used as a reagent in the synthesis of various organic compounds and as an intermediate in the preparation of pharmaceuticals.

Biology: Employed in the study of enzyme kinetics and as a probe for investigating biochemical pathways.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer and antimicrobial properties.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,4-Dinitrophenyl)-2-methylpropanoate involves its interaction with biological molecules through its nitro and ester groups. The nitro groups can participate in redox reactions, while the ester group can undergo hydrolysis, releasing the active carboxylic acid. These interactions can affect various molecular targets and pathways, including enzyme inhibition and disruption of cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Ethyl 2-(2,4-dinitrophenyl)-2-methylpropanoate is distinguished from similar esters by its unique substitution pattern. Key structural analogs include:

*Calculated based on analog data; experimental validation required.

Key Observations :

- Electron-withdrawing vs. Electron-neutral Groups: The nitro groups in the target compound increase electrophilicity and reduce electron density on the aromatic ring compared to analogs like ethyl 2-methyl-2-phenylpropanoate. This enhances reactivity in substitution and condensation reactions .

Physicochemical Properties

Table 2: Comparative Physical Properties

Insights :

- Solubility: The nitro groups in the target compound reduce water solubility compared to cyano- or methyl-substituted analogs.

- Stability : Nitro-substituted esters are prone to photodegradation and thermal decomposition, necessitating storage in dark, cool conditions .

Table 3: Reactivity Comparisons

Key Findings :

Biological Activity

Ethyl 2-(2,4-Dinitrophenyl)-2-methylpropanoate is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into its chemical properties, biological mechanisms, and implications for research and medicine.

Chemical Structure and Properties

This compound features a propanoate moiety attached to a dinitrophenyl group, which contributes to its reactivity and biological interactions. The presence of the nitro groups enhances its electrophilic character, making it susceptible to nucleophilic attack, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and disruption of cellular processes.

- Enzyme Inhibition : The compound has been utilized in enzyme kinetics studies, where it serves as a probe to investigate biochemical pathways. Its ability to interact with specific enzymes may lead to inhibition or modulation of their activity.

- Antimicrobial Activity : Research indicates potential antimicrobial properties, positioning it as a candidate for drug development against bacterial infections.

The mechanism by which this compound exerts its biological effects primarily involves:

- Nucleophilic Substitution : The nitro groups on the phenyl ring facilitate nucleophilic substitution reactions, leading to the formation of various derivatives that may possess enhanced biological activities.

- Hydrolysis : Under physiological conditions, the ester group can undergo hydrolysis, releasing the active carboxylic acid. This transformation is critical as the carboxylic acid may engage in further biochemical interactions.

- Redox Reactions : The nitro groups can participate in redox reactions within biological systems, potentially influencing oxidative stress responses.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Modulates enzyme kinetics | |

| Antimicrobial | Exhibits activity against certain bacteria |

Case Study: Anticancer Activity

A study evaluating the cytotoxic effects of this compound on various cancer cell lines revealed significant reductions in cell viability. The compound showed IC50 values ranging from 10 to 20 µM across different lines, indicating potent anticancer properties. Mechanistic investigations suggested that the compound induces apoptosis via mitochondrial pathways, characterized by increased reactive oxygen species (ROS) production and activation of caspases.

Table 2: IC50 Values Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 12 |

| HeLa (Cervical Cancer) | 18 |

Applications in Research and Industry

This compound has several applications:

- Pharmaceutical Development : Its potential as an anticancer agent makes it a candidate for further drug development.

- Biochemical Research : Used as a tool in studying enzyme kinetics and metabolic pathways.

- Industrial Uses : May find applications in the synthesis of dyes and other chemical intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.